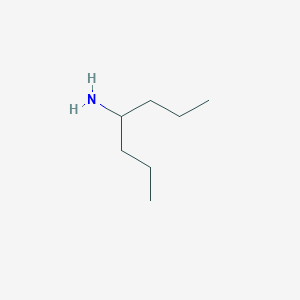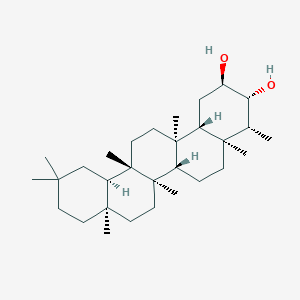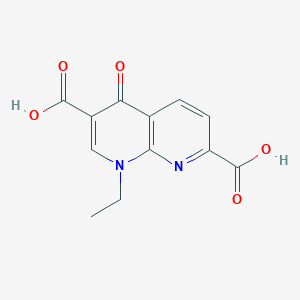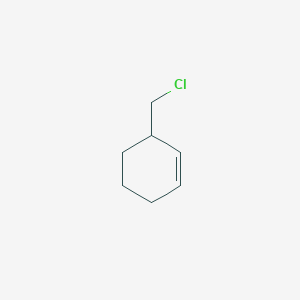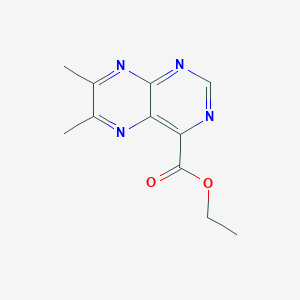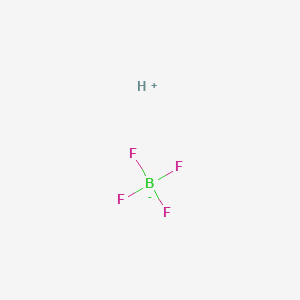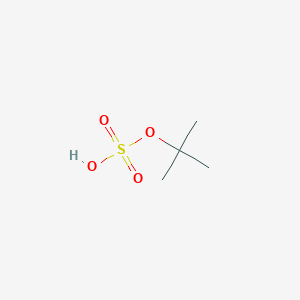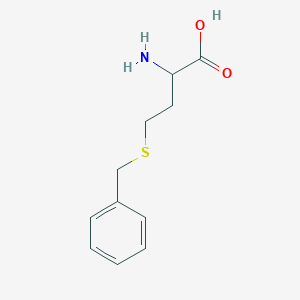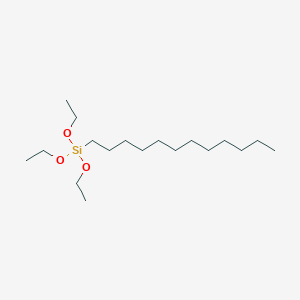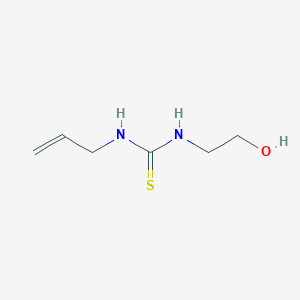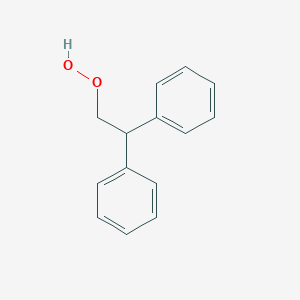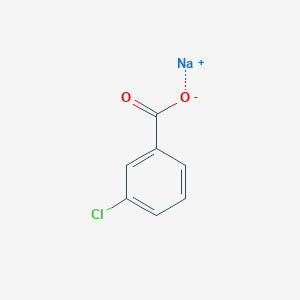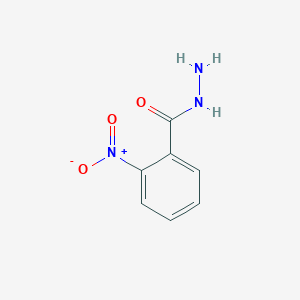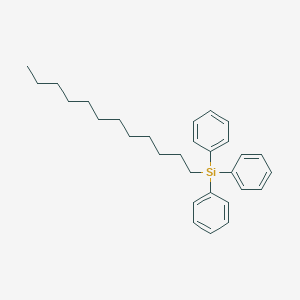
Triphenyldodecylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyldodecylsilane, also known as TPDS, is a type of alkylsilane that is widely used in scientific research. It is a non-toxic and non-flammable compound that has been extensively studied due to its unique chemical properties. TPDS has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. In
科学的研究の応用
Triphenyldodecylsilane has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has also been used in the synthesis of nanoparticles and as a template for the formation of mesoporous silica. In addition, Triphenyldodecylsilane has been found to be useful in the preparation of self-assembled monolayers (SAMs) on gold surfaces.
作用機序
The mechanism of action of Triphenyldodecylsilane is not well understood. However, it is believed that Triphenyldodecylsilane interacts with the hydrophobic regions of the cell membrane, leading to changes in membrane fluidity and permeability. Triphenyldodecylsilane has also been found to interact with proteins and enzymes, leading to changes in their activity.
生化学的および生理学的効果
Triphenyldodecylsilane has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. Triphenyldodecylsilane has also been found to have neuroprotective effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
Triphenyldodecylsilane has several advantages for use in lab experiments. It is a non-toxic and non-flammable compound that is easy to handle. It is also soluble in organic solvents, making it easy to incorporate into experimental protocols. However, Triphenyldodecylsilane has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, Triphenyldodecylsilane can be expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Triphenyldodecylsilane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Triphenyldodecylsilane, such as in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Conclusion:
In conclusion, Triphenyldodecylsilane is a unique alkylsilane that has been extensively studied in scientific research. It has a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
合成法
Triphenyldodecylsilane can be synthesized through a variety of methods, including the reaction of triphenylchlorosilane with dodecanol and sodium hydride, the reaction of triphenylsilanol with dodecylbromide and potassium carbonate, and the reaction of triphenylsilanol with dodecylmagnesium bromide. The most commonly used method is the reaction of triphenylchlorosilane with dodecanol and sodium hydride. The resulting product is a white powder that is soluble in organic solvents.
特性
CAS番号 |
18758-63-9 |
|---|---|
製品名 |
Triphenyldodecylsilane |
分子式 |
C30H40Si |
分子量 |
428.7 g/mol |
IUPAC名 |
dodecyl(triphenyl)silane |
InChI |
InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3 |
InChIキー |
JGJORYQOUSSTCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
18758-63-9 |
同義語 |
dodecyl-triphenyl-silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
